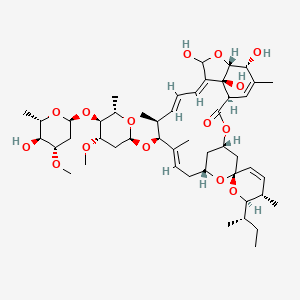

5-O-Demethyl-28-hydroxy-Avermectin A1a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H72O15 |

|---|---|

Molecular Weight |

889.1 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-18',21',24'-trihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1 |

InChI Key |

ORIHAMOZRDYFCM-UIPRHDOASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(OC5C4(C(C=C(C5O)C)C(=O)O3)O)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 5-O-Demethyl-28-hydroxy-Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones, a class of potent anthelmintic and insecticidal agents. This document provides a comprehensive overview of its chemical structure, and inferred metabolic origins, and places it within the broader context of avermectin biochemistry. While specific experimental data for this particular analogue is scarce in publicly accessible literature, this guide furnishes a detailed framework for its study, including generalized experimental protocols for the analysis of avermectin metabolites and a discussion of the known biological pathways of parent avermectin compounds.

Chemical Structure and Properties

This compound is structurally characterized by the demethylation at the 5-O position and hydroxylation at the C28 position of the Avermectin A1a backbone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C48H72O15 | --INVALID-LINK-- |

| Molecular Weight | 889.08 g/mol | --INVALID-LINK-- |

| CAS Number | 96722-46-2 | --INVALID-LINK-- |

| IUPAC Name | (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22'-(hydroxymethyl)-3,11',13'-trimethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | --INVALID-LINK-- |

| SMILES | CC--INVALID-LINK--[C@@H]1--INVALID-LINK--C/C=C(/--INVALID-LINK--CO)C(=O)O3)O)C)O[C@H]6C--INVALID-LINK--C)O[C@H]7C--INVALID-LINK--C)O)OC)OC)\C">C@HC | --INVALID-LINK-- |

| InChI | InChI=1S/C48H72O15/c1-10-25(2)43-28(5)16-17-47(63-43)22-34-19-33(62-47)15-14-27(4)42(60-39-21-37(55-9)44(30(7)58-39)61-38-20-36(54-8)40(50)29(6)57-38)26(3)12-11-13-32-24-56-45-41(51)31(23-49)18-35(46(52)59-34)48(32,45)53/h11-14,16-18,25-26,28-30,33-45,49-51,53H,10,15,19-24H2,1-9H3/b12-11+,27-14+,32-13+/t25-,26-,28-,29-,30-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1 | --INVALID-LINK-- |

| InChIKey | JHPQMIYGLDWIFR-DJWQYEELSA-N | --INVALID-LINK-- |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Soluble in DMSO, ethanol, methanol (B129727) (presumed) | General knowledge |

Metabolic Pathway and Synthesis

This compound is reported to be a degradation product or metabolite of Avermectin B1a.[1][2][3][4] The metabolic transformation of avermectins in biological systems is primarily mediated by cytochrome P450 enzymes. The formation of this specific metabolite likely involves two key enzymatic reactions:

-

O-Demethylation: The removal of the methyl group from the 5-O-methoxy position.

-

Hydroxylation: The addition of a hydroxyl group at the C28 position.

Caption: Inferred metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the specific isolation, characterization, and quantification of this compound are not explicitly described in the reviewed literature. However, a general workflow for the analysis of avermectin metabolites can be constructed based on established methodologies for the parent compounds.

General Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification and characterization of avermectin metabolites from a biological matrix.

Caption: Generalized workflow for the analysis of avermectin metabolites.

Key Methodological Considerations

-

Extraction: Avermectins and their metabolites are typically extracted from biological matrices using organic solvents such as acetonitrile or ethyl acetate.

-

Cleanup: Solid-phase extraction (SPE) with a C18 stationary phase is a common technique to remove interfering substances and concentrate the analytes.

-

Analytical Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 reversed-phase column is the standard for separating avermectin analogues.

-

Detection and Identification: Tandem mass spectrometry (MS/MS) is the preferred method for detection and structural elucidation due to its high sensitivity and specificity. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula determination.

-

Quantification: For quantitative analysis, stable isotope-labeled internal standards are recommended to correct for matrix effects and variations in extraction recovery.

Biological Activity and Signaling Pathways

The specific biological activity and effects on signaling pathways of this compound have not been documented. The biological actions of avermectins are primarily mediated through their interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. It is plausible that this metabolite retains some activity at these channels, although its potency may be altered compared to the parent compound.

The known signaling pathway for the parent avermectin compounds is depicted below.

Caption: Known signaling pathway of parent avermectin compounds in invertebrates.

Quantitative Data

There is no specific quantitative data available in the public domain regarding the formation, efficacy, or receptor binding of this compound. The following table provides a template for such data, which would be populated through future experimental work. For context, representative data for the parent compound, Avermectin B1a, is included where available and should not be attributed to the title compound.

Table 2: Quantitative Data (Template)

| Parameter | Value | Units | Conditions/Assay | Reference |

| Formation Rate (in vitro) | Data not available | |||

| IC50 (GluCl Receptor) | Data not available | |||

| LD50 (Spodoptera exigua) | Data not available | |||

| Avermectin B1a LD50 (Heliothis virescens) | 0.02 | µg/g | Topical application | (Sparks et al., 1982) |

| Avermectin B1a Binding Affinity (Kairomone receptor) | 0.23 | nM | (Wang et al., 2005) |

Conclusion

This compound is a known but poorly characterized metabolite of Avermectin A1a/B1a. While its chemical structure is defined, a significant knowledge gap exists regarding its specific biological activity, potency, and the precise experimental conditions for its formation and isolation. This guide provides a foundational understanding of this compound based on the broader knowledge of avermectin chemistry and biology. Further research is warranted to elucidate the specific properties of this metabolite and its potential role in the overall efficacy and toxicology of avermectin-based therapies and products. Researchers are encouraged to adapt the generalized protocols outlined herein for the specific investigation of this and other avermectin analogues.

References

An In-depth Technical Guide to the Semi-Synthetic Pathway of 5-O-Demethyl-28-hydroxy-Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and scientifically grounded semi-synthetic pathway for the synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. The synthesis commences with the natural product Avermectin (B7782182) A1a, a major component of the avermectin complex produced by the fermentation of Streptomyces avermitilis.[1][2][3] The proposed pathway involves a two-step process: a chemical regioselective 5-O-demethylation followed by a biocatalytic 28-hydroxylation. This document provides detailed hypothetical experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in this specialized area of organic synthesis and biocatalysis.

Overview of the Synthesis Strategy

The synthesis of this compound from Avermectin A1a is conceptualized as a sequential process involving two key transformations:

-

Chemical 5-O-Demethylation: This step focuses on the selective removal of the methyl group from the hydroxyl function at the C5 position of the avermectin macrocycle. This is a challenging but feasible transformation given the steric hindrance and the presence of other sensitive functional groups. Reagents such as boron tribromide (BBr₃) or aluminum iodide (AlI₃) are commonly employed for the cleavage of hindered aryl and alkyl methyl ethers and are proposed for this step.[1][2][4][5][6][7][8]

-

Biocatalytic 28-Hydroxylation: Following demethylation, the intermediate is subjected to a highly regioselective hydroxylation at the C28 position. This is achieved through a whole-cell biotransformation using the microorganism Saccharopolyspora erythraea, which has been reported to catalyze the hydroxylation of avermectins at this specific position.[9] This biocatalytic approach circumvents the difficulties of achieving such site-selectivity through traditional chemical methods.

The overall synthesis pathway is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed, albeit model, experimental protocols for each step of the synthesis. These protocols are based on established methodologies for similar transformations and should be optimized for the specific substrate.

This protocol describes a method for the selective demethylation at the C5 position using boron tribromide.

Experimental Workflow:

Methodology:

-

Preparation: A solution of Avermectin A1a (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Reaction: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of boron tribromide (1.5 eq) in DCM is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield 5-O-Demethyl-Avermectin A1a.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | Avermectin A1a |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to 0 °C |

| Reaction Time | 3 hours |

| Hypothetical Yield | 60-75% |

| Purity (post-column) | >95% (by HPLC) |

This protocol outlines a whole-cell biotransformation process using Saccharopolyspora erythraea for the regioselective hydroxylation at the C28 position.

Experimental Workflow:

Methodology:

-

Microorganism and Culture Conditions: Saccharopolyspora erythraea (e.g., ATCC 11635) is used.[10] A seed culture is prepared by inoculating a suitable medium (e.g., Tryptic Soy Broth) and incubating at 28-30 °C with shaking for 2-3 days.[11] The seed culture is then used to inoculate a larger volume of production medium.

-

Biotransformation: After 24 hours of growth in the production medium, 5-O-Demethyl-Avermectin A1a, dissolved in a minimal amount of a water-miscible solvent like DMSO, is added to the culture to a final concentration of 50-200 mg/L. The fermentation is continued for another 48-72 hours. The conversion is monitored by taking samples periodically and analyzing them by HPLC.

-

Extraction: The fermentation broth is harvested and centrifuged to separate the supernatant from the mycelial biomass. The supernatant is extracted with an equal volume of ethyl acetate. The mycelial biomass is extracted with acetone, which is then removed under reduced pressure, and the remaining aqueous layer is also extracted with ethyl acetate.[12][13]

-

Purification: The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified using preparative reverse-phase HPLC to yield the final product, this compound.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Microorganism | Saccharopolyspora erythraea |

| Starting Material | 5-O-Demethyl-Avermectin A1a |

| Substrate Concentration | 50-200 mg/L |

| Incubation Temperature | 28-30 °C |

| Incubation Time | 48-72 hours |

| Hypothetical Conversion | 40-60% |

| Purity (post-HPLC) | >98% |

Conclusion

The synthesis of this compound is a challenging endeavor that combines the intricacies of regioselective chemical synthesis with the precision of biocatalysis. The proposed two-step pathway provides a robust framework for obtaining this novel avermectin derivative. The chemical demethylation step requires careful control of reaction conditions to achieve selectivity, while the biocatalytic hydroxylation offers an elegant solution for a transformation that is difficult to achieve with conventional chemical methods. The protocols and workflows presented in this guide are intended to serve as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of new avermectin analogues. Further optimization of both the chemical and biological steps will be crucial for improving yields and scalability.

References

- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]

- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 8. Demethylation of aryl methyl ethers by boron tribromide | Semantic Scholar [semanticscholar.org]

- 9. Microbial conversion of avermectins by Saccharopolyspora erythraea: glycosylation at C-4' and C-4'' - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saccharopolyspora erythraea M-5-12559 | Type strain | DSM 40517, AS 4.166, ATCC 11635, CBS 727.72, HUT 6087, IAM 0045, IFO 13426, ISP 5517, JCM 4026, JCM 4748, KCC S-0026, NBRC 13426, NCIB 8594, NRRL 2338, NRRL B-16947, RIA 1387, VKM Ac-1189, BCRC 13429, CECT 3200, CGMCC 4.1478, CGMCC 4.1660, HAMBI 938, IFO 12597, IMSNU 20121, IMSNU 21004, KCTC 9053, MTCC 1103, NBIMCC 3384, NBRC 12597, NCIMB 8594, PCM 2456, RIA 120 | BacDiveID:13444 [bacdive.dsmz.de]

- 11. "Erythromycin production of Saccharopolyspora erythraea Atcc 11635 usin" by Carolina S. Avelino [ukdr.uplb.edu.ph]

- 12. US4423211A - Process for the whole broth extraction of avermectin - Google Patents [patents.google.com]

- 13. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Origin of 5-O-Demethyl-28-hydroxy-Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are potent anthelmintic and insecticidal agents. While the biosynthesis of the major avermectin (B7782182) components is well-understood, the discovery and origin of minor derivatives continue to be an area of active research. This technical guide focuses on 5-O-Demethyl-28-hydroxy-Avermectin A1a, a likely metabolite or degradation product of Avermectin A1a. This document provides a comprehensive overview of its hypothetical discovery, biosynthetic origin, and detailed experimental protocols for its isolation and characterization. The information presented is based on established knowledge of avermectin biochemistry and serves as a representative guide for the study of novel avermectin derivatives.

Hypothetical Discovery and Origin

The discovery of this compound is postulated to have occurred during comprehensive metabolic profiling of a high-producing Streptomyces avermitilis strain. While Avermectin A1a is a known fermentation product, advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can reveal the presence of previously uncharacterized minor components.

The origin of this compound is likely the result of enzymatic modifications of the parent molecule, Avermectin A1a, within the producing organism. Specifically, the modifications are:

-

5-O-demethylation: The removal of the methyl group from the hydroxyl group at the C5 position of the macrocyclic ring. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

-

28-hydroxylation: The addition of a hydroxyl group at the C28 position. This is also a characteristic modification mediated by specific hydroxylase enzymes.

These enzymatic steps are part of the broader metabolic network of S. avermitilis that contributes to the diversity of secondary metabolites. It is also plausible that this compound could arise as a degradation product of Avermectin A1a under certain fermentation or extraction conditions.

Biosynthetic Pathway

The biosynthesis of avermectins is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modification enzymes. The formation of this compound is a downstream modification of the Avermectin A1a biosynthetic pathway.

Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a macrocyclic lactone and a derivative of the avermectin (B7782182) family, a group of potent anthelmintic and insecticidal compounds produced by the soil actinomycete Streptomyces avermitilis. Specifically, it is recognized as a degradation product of Avermectin B1a. Understanding the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and illustrates associated biological pathways and experimental workflows.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. However, key identifiers and some physical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C48H72O15 | [1][2] |

| Molecular Weight | 889.08 g/mol | [1][2] |

| Appearance | Solid (White to off-white) | [1] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1] |

Comparative Physicochemical Data of Related Avermectins

To provide a broader context, the following table presents the physicochemical properties of closely related and more extensively studied avermectins, such as Abamectin (a mixture of Avermectin B1a and B1b) and Ivermectin B1a. This comparative data can offer valuable insights into the expected properties of this compound.

| Property | Abamectin | Ivermectin B1a | Source |

| Molecular Formula | A1a: C48H72O14 | C48H74O14 | [3][4] |

| Molecular Weight | A1a: 873.09 g/mol | 875.1 g/mol | [4][5] |

| Melting Point | 150-155 °C | 155 °C | [4][6] |

| Water Solubility | 1.21 mg/L at 25 °C | Insoluble | [4][6] |

| logP (Octanol-Water Partition Coefficient) | 4.4 | 4.1 | [4][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies are employed for compounds of this nature. The following outlines general experimental approaches that would be applicable.

Determination of Melting Point

The melting point of a solid compound can be determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of the solid to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. For avermectins, HPLC methods often utilize a C18 reversed-phase column with a mobile phase consisting of acetonitrile, methanol, and water mixtures.

Determination of the Octanol-Water Partition Coefficient (logP)

The shake-flask method is a common technique for determining the logP value. A solution of the compound is prepared in a mixture of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured using HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Avermectins primarily exert their biological effects by modulating ion channels in the nerve and muscle cells of invertebrates.

Primary Mechanism of Action: GABA and Glutamate-Gated Chloride Channels

The principal mechanism of action for avermectins involves the potentiation of γ-aminobutyric acid (GABA) at GABA-gated chloride channels and the direct activation of glutamate-gated chloride channels (GluCls). This leads to an increased influx of chloride ions into the nerve or muscle cells, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the transmission of nerve signals, resulting in paralysis and eventual death of the parasite. Mammals are less susceptible to the toxic effects of avermectins due to the lower affinity of their GABA receptors for these compounds and the absence of GluCls.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Avermectin B1 | Parasite | Autophagy | Antibiotic | TargetMol [targetmol.com]

- 6. Abamectin | C95H142O28 | CID 9920327 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a

This technical guide provides a comprehensive overview of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a significant degradation product of the avermectin (B7782182) family of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Identifiers and Physicochemical Properties

This compound is primarily known as a derivative formed through the degradation of Avermectin A1a. Its identifiers and key physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 96722-46-2 | [1] |

| Molecular Formula | C48H72O15 | [2] |

| Molecular Weight | 889.08 g/mol | [2] |

| Synonyms | Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][3][4]benzodioxacyclooctadecin-13,2'-[2H]pyran], avermectin A1a deriv. | N/A |

| Parent Compound | Avermectin A1a / Avermectin B1a | [5][6] |

Formation Through Degradation

This compound is not typically synthesized directly but is formed as a degradation product of Avermectin A1a under various stress conditions. Understanding the degradation pathway is crucial for the stability testing and formulation of avermectin-based products.

Experimental Protocol: Forced Degradation of Avermectin

The following protocol is a representative method for inducing the degradation of avermectins to generate and identify products such as this compound. This protocol is based on established methodologies for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[3][7][8]

Objective: To generate degradation products of Avermectin A1a under controlled stress conditions for identification and characterization.

Materials:

-

Avermectin A1a reference standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Hydrochloric acid (HCl), 0.05 M

-

Sodium hydroxide (B78521) (NaOH), 0.5 M

-

Ammonium acetate (B1210297) (NH4OAc), 10 mM in water

-

ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm particle size) or equivalent

-

Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent for preparative HPLC

-

HPLC or UPLC system with a UV detector and a high-resolution mass spectrometer (HRMS)

Procedure:

-

Sample Preparation: Prepare a 2.5 mg/mL solution of Avermectin A1a in acetonitrile.

-

Acidic Stress: Treat the sample solution with 0.05 M HCl for 5 hours. To generate larger quantities for isolation, 1.0 g of Avermectin can be dissolved in 100 mL of ACN and mixed with 100 mL of 0.5 M HCl and left for 24 hours.[3]

-

Neutralization (for preparative scale): After the degradation period, neutralize the solution by adding an equivalent amount of 0.5 M NaOH. Add an additional 100 mL of ACN.[3]

-

Analytical Separation (UPLC-HRMS):

-

Preparative Separation (for isolation):

-

Characterization: Identify the degradation products, including this compound, by comparing their mass spectrometry fragmentation patterns with that of the Avermectin B1a standard.[3][7]

Workflow for Forced Degradation and Analysis

Biological Activity and Mechanism of Action

Specific quantitative biological activity data for this compound is not extensively available in public literature. However, the mechanism of action for the parent class of avermectins is well-established and provides a strong basis for understanding the potential biological effects of its derivatives.

Avermectins exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[10][11][12] This interaction leads to the following signaling cascade:

-

Binding: Avermectin binds to the GluCl receptor.

-

Channel Opening: This binding locks the chloride ion channel in an open state.[10]

-

Hyperpolarization: The influx of chloride ions causes hyperpolarization of the cell membrane.[11]

-

Paralysis: The sustained hyperpolarization leads to the paralysis of pharyngeal and somatic muscles in the parasite.[11]

-

Death: Ultimately, the paralysis results in the death of the parasite.

Mammals are generally not susceptible to this mechanism at therapeutic doses because their glutamate-gated chloride channels are primarily confined to the central nervous system, and avermectins do not readily cross the blood-brain barrier.[10]

Avermectin Signaling Pathway

Conclusion

This compound is a key degradant of Avermectin A1a. While specific biological activity data for this particular molecule remains limited, its formation and the well-understood mechanism of action of its parent compound are of significant interest in the fields of pharmaceutical stability testing and drug development. The provided experimental framework for forced degradation serves as a valuable tool for researchers investigating the stability and impurity profiles of avermectin-based therapeutics. Further research is warranted to fully elucidate the specific biological and toxicological profile of this and other avermectin derivatives.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. GSRS [precision.fda.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|Cas# 96722-46-2 [glpbio.cn]

- 7. A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR, Journal of Liquid Chromatography & Related Technologies | 10.1080/10826076.2025.2493203 | DeepDyve [deepdyve.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. Ivermectin - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]

- 12. AOP-Wiki [aopwiki.org]

An In-depth Technical Guide to the Degradation of Avermectin B1a to 5-O-Demethyl-28-hydroxy-Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific degradation pathway of Avermectin (B7782182) B1a to 5-O-Demethyl-28-hydroxy-Avermectin A1a is not extensively detailed in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of Avermectin chemistry, including known degradation patterns and metabolic pathways of related compounds. The experimental protocols provided are illustrative and may require optimization.

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone of antiparasitic treatments in both veterinary and human medicine. Its complex structure, however, makes it susceptible to degradation under various conditions, leading to the formation of numerous related substances. Understanding these degradation pathways is critical for ensuring drug stability, efficacy, and safety.

One such degradation product is this compound. While commercially recognized as a derivative, the specific conditions leading to its formation from Avermectin B1a are not well-documented. This technical guide consolidates available information on Avermectin B1a degradation and proposes plausible chemical and enzymatic pathways for the formation of this specific metabolite. We present detailed, adaptable experimental protocols for its synthesis, isolation, and characterization, aimed at facilitating further research in this area.

Proposed Degradation Pathways

The transformation of Avermectin B1a to this compound involves two key chemical modifications: demethylation at the 5-O-position and hydroxylation at the C28 position. These changes can potentially occur through chemical or enzymatic processes.

Hypothetical Chemical Degradation Pathway

The chemical conversion would likely proceed in a two-step manner. The demethylation of the methoxy (B1213986) group at the C5 position can be achieved under specific acidic or nucleophilic conditions. Subsequent hydroxylation of the C28 methyl group, a less reactive site, would likely require a selective oxidizing agent.

Caption: Proposed chemical degradation pathway of Avermectin B1a.

Proposed Enzymatic Degradation Pathway

In biological systems, the metabolism of xenobiotics like Avermectin B1a is often mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, which is highly expressed in the liver. Studies on the closely related ivermectin have shown that CYP3A4 catalyzes both O-demethylation and hydroxylation reactions.[1][2] A similar enzymatic pathway is plausible for the conversion of Avermectin B1a.

Caption: Proposed enzymatic metabolism of Avermectin B1a.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the generation and analysis of this compound.

General Experimental Workflow

The overall process for studying this degradation pathway involves a controlled degradation experiment, followed by analytical identification and quantification, and finally, preparative isolation and structural confirmation.

Caption: General workflow for degradation studies.

Protocol 1: Forced Chemical Degradation (Hypothetical)

This protocol outlines a potential method for the chemical conversion of Avermectin B1a. Caution: This is a proposed method and requires careful optimization and safety assessment.

Objective: To generate this compound through controlled chemical reactions.

Materials:

-

Avermectin B1a (analytical standard)

-

Anhydrous Dichloromethane (DCM)

-

Boron tribromide (BBr₃) solution in DCM (1 M)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

Step 1: 5-O-Demethylation

-

Dissolve 100 mg of Avermectin B1a in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add 1.1 equivalents of 1 M BBr₃ solution in DCM dropwise with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC-MS. The reaction is expected to be complete within 1-2 hours.

-

Quench the reaction by slowly adding 5 mL of methanol.

-

Allow the mixture to warm to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-O-Demethyl-Avermectin A1a.

Step 2: C28-Hydroxylation

-

Dissolve the crude product from Step 1 in 20 mL of DCM.

-

Add 1.2 equivalents of m-CPBA to the solution.

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC-MS.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can then be purified by preparative HPLC.

Protocol 2: Enzymatic Degradation using Liver Microsomes

This protocol is adapted from methods used to study ivermectin metabolism.[1][2]

Objective: To generate this compound using human liver microsomes.

Materials:

-

Avermectin B1a

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

Procedure:

-

Prepare a stock solution of Avermectin B1a in methanol (e.g., 10 mM).

-

In a microcentrifuge tube, pre-incubate 0.5 mg/mL of HLMs in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Add the Avermectin B1a stock solution to the microsomal suspension to a final concentration of 10 µM.

-

Initiate the reaction by adding the NADPH regenerating system. The final volume should be 200 µL.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Analytical Method for Identification and Quantification

Objective: To separate, identify, and quantify Avermectin B1a and its degradation products using HPLC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.5 µm particle size).[3]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient could be: 0-5 min, 55% B; 5-25 min, 55-95% B; 25-30 min, 95% B; 30.1-35 min, 55% B.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan for identification.

-

Precursor and Product Ions: These need to be determined by infusing a standard of the target analyte if available, or predicted based on the structure.

| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Avermectin B1a | 890.5 | 568.3 | 305.2 |

| This compound (Predicted) | 892.5 | 570.3 | 307.2 |

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

-

Quantify the amount of the degradation product by comparing its peak area to a calibration curve prepared from a reference standard (if available).

Protocol 4: Isolation and Structural Elucidation

Objective: To purify the target degradation product and confirm its structure using NMR.

Step 1: Preparative HPLC

-

Scale up the degradation reaction to produce a sufficient amount of the crude product.

-

Use a preparative C18 column with a suitable gradient of water and acetonitrile to isolate the peak corresponding to the target compound.

-

Collect the fractions containing the purified compound and evaporate the solvent.

Step 2: NMR Spectroscopy

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[3][4]

-

Analyze the spectra to confirm the demethylation at the 5-O-position (disappearance of the methoxy signal) and the hydroxylation at C28 (chemical shift changes of the C28 protons and carbon).

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the described experiments.

Table 1: Hypothetical Results of Forced Chemical Degradation

| Condition | Reagent | Reaction Time (h) | Yield of Intermediate (%) | Yield of Final Product (%) |

| Demethylation | BBr₃ (1.1 eq) in DCM, -78°C | 2 | ~70-80 | N/A |

| Hydroxylation | m-CPBA (1.2 eq) in DCM, RT | 4 | N/A | ~40-50 (from intermediate) |

Table 2: Key Analytical Parameters for HPLC-MS/MS

| Compound | Retention Time (min) | [M+NH₄]⁺ (m/z) | Key Fragment Ions (m/z) |

| Avermectin B1a | ~22.5 | 890.5 | 568.3, 305.2 |

| 5-O-Demethyl-Avermectin A1a (Predicted) | ~20.8 | 876.5 | 554.3, 305.2 |

| This compound (Predicted) | ~19.2 | 892.5 | 570.3, 307.2 |

Conclusion

The transformation of Avermectin B1a into this compound represents a subtle yet significant structural modification that could impact its biological activity and toxicological profile. Although direct and detailed literature on this specific degradation pathway is scarce, this guide provides a robust framework for its investigation. By leveraging established knowledge of avermectin chemistry and metabolism, researchers can adapt the proposed chemical and enzymatic protocols to generate, isolate, and definitively characterize this degradation product. The analytical methods outlined will be crucial in monitoring the reaction and confirming the identity of the final product. Further research in this area will undoubtedly contribute to a more complete understanding of the stability and degradation profile of Avermectin B1a, ultimately aiding in the development of more stable and effective drug formulations.

References

A Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Literature Review on its Formation, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is recognized as a metabolite and degradation product of Avermectin B1a, a potent anthelmintic and insecticidal agent. Avermectins, a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, are extensively used in veterinary medicine and agriculture. Their environmental fate and metabolic pathways are of significant interest to ensure safety and efficacy. This technical guide provides a comprehensive literature review focusing on the formation of this compound through the degradation and metabolism of its parent compound, Avermectin B1a. Due to the limited direct research on this specific derivative, this guide also incorporates data on closely related metabolites and degradation products to provide a broader context for its potential properties and analysis.

I. Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its parent compound, Avermectin B1a, and related derivatives.

| Property | Avermectin B1a | 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a | Notes |

| CAS Number | 65195-55-3 | 127468-07-9 | The dihydro- derivative has a known CAS number, suggesting the existence of similar modified structures. |

| Molecular Formula | C48H72O14 | C48H74O15 | The addition of a hydroxyl group and the demethylation at the 5-position would alter the molecular formula and weight. |

| Molecular Weight | 873.1 g/mol | 891.11 g/mol | The molecular weight of the target compound is expected to be similar to this related derivative. |

II. Formation of this compound

The formation of this compound is a result of the degradation or metabolism of Avermectin B1a. These processes involve chemical and biological transformations, primarily through photodegradation, hydrolysis, and enzymatic action in biological systems.

A. Degradation Pathways

Avermectins are known to be susceptible to degradation under various environmental conditions. Forced degradation studies have revealed several key pathways.

-

Photodegradation: Exposure to UV light can lead to isomerization and oxidation of the Avermectin molecule.

-

Hydrolysis: Avermectins are unstable in both acidic and alkaline conditions, leading to epimerization and other structural changes.

-

Oxidation: Oxidative stress can introduce hydroxyl groups and other modifications to the Avermectin structure.

Based on known degradation patterns, a plausible pathway for the formation of this compound from Avermectin B1a is proposed below.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] These compounds and their derivatives are potent anthelmintic and insecticidal agents.[1] This technical guide focuses on 5-O-Demethyl-28-hydroxy-Avermectin A1a , a degradation product of Avermectin (B7782182) B1a, providing a comprehensive overview of its synonyms, related compounds, and the broader context of avermectin chemistry and biology. While specific quantitative data for this particular degradation product is limited in publicly available literature, this guide compiles the known information and provides context through data on its parent compound and other relevant derivatives.

Compound Profile: this compound

-

Synonyms: Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][1][2]benzodioxacyclooctadecin-13,2'-[2H]pyran], avermectin A1a deriv.[2]

-

Parent Compound: Avermectin B1a (a major component of Abamectin)[3]

-

CAS Number: 96722-46-2[4]

-

Molecular Formula: C₄₈H₇₂O₁₅[4]

-

Molecular Weight: 889.08 g/mol [4]

Physicochemical Properties

| Property | Inferred Value/Characteristic | Source |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in organic solvents like DMSO (≥ 50 mg/mL); sparingly soluble in water. | [4][5] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Avermectins, in general, are lipophilic, which contributes to their bioaccumulation in fatty tissues. However, their high molecular weight can limit their ability to cross biological membranes.[5]

Related Avermectin Compounds

The study of this compound is best understood in the context of its parent compound and other structurally similar molecules.

| Compound | Relationship to Target Compound | Key Characteristics |

| Avermectin B1a (Abamectin component) | Parent Compound | A potent insecticide and anthelmintic. It is a mixture of Avermectin B1a (>80%) and B1b (<20%).[6] |

| Ivermectin | Derivative of Avermectin B1 | A widely used anthelmintic drug in human and veterinary medicine. It is the 22,23-dihydro derivative of Avermectin B1.[7] |

| 5-O-Demethylavermectin A1a | Demethylated analog | A synonym for Avermectin B1a.[8] |

| 8α-hydroxy avermectin B1a | Hydroxylated degradation product | A known degradation product of Avermectin B1a found in aerobic soil.[6] |

| 8α-oxo-avermectin B1a | Oxidized degradation product | A known degradation product of Avermectin B1a found in aerobic soil and tomatoes.[6] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not published. However, its identity as a degradation product of Avermectin B1a suggests its formation under specific stress conditions. The following protocols are based on established methods for the forced degradation of avermectins, which can be adapted to generate and isolate this compound.[2][9]

General Protocol for Forced Degradation of Avermectin B1a

This protocol outlines the conditions to induce the degradation of Avermectin B1a, potentially yielding this compound among other products.

Materials:

-

Avermectin B1a standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (B52724) (ACN)

-

Water (HPLC grade)

-

Ammonium acetate (B1210297) (NH₄OAc)

-

HPLC system with UV detector

-

LC-HRMS system

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of Avermectin B1a in acetonitrile (e.g., 2.5 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.05 M HCl and heat for a specified time (e.g., 5 hours).

-

Alkaline Hydrolysis: Treat the stock solution with 0.025 M NaOH for a specified time (e.g., 1 hour).

-

Oxidative Degradation: Treat the stock solution with 5% H₂O₂ for a specified time (e.g., 21 hours).

-

Thermal Degradation: Heat the solid Avermectin B1a or its solution at 80°C.

-

Photolytic Degradation: Expose the solid or solution of Avermectin B1a to light irradiation (e.g., 1.10 W/m²).

-

-

Neutralization: After the stress period, neutralize the acidic and alkaline samples.

-

Analysis: Analyze the stressed samples using HPLC, LC-HRMS, and NMR to separate and identify the degradation products.

Analytical Methods for Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Used for the identification and structural elucidation of degradation products by comparing their fragmentation patterns with that of the parent compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are used for the definitive structural confirmation of isolated degradation products.[2]

Biological Activity

Specific quantitative biological activity data for this compound is not available in the reviewed literature. However, it is generally observed that the degradation products and metabolites of avermectins exhibit reduced biological activity compared to the parent compounds.[5][10] For context, the known biological activities of the broader avermectin class are summarized below.

| Activity | Description |

| Anthelmintic and Insecticidal | Avermectins act as potent neurotoxins in invertebrates by potentiating glutamate-gated chloride ion channels, leading to paralysis and death.[1][5] |

| Anticancer | Some avermectin derivatives have shown potential anticancer effects.[5] |

| Antiviral and Antifungal | Avermectins have also been investigated for their antiviral and antifungal properties.[5] |

It is plausible that metabolites of avermectins may still possess some level of biological activity.[5]

Signaling Pathways and Experimental Workflows

Biosynthesis of Avermectins

The biosynthesis of avermectins in Streptomyces avermitilis is a complex process involving a cluster of genes that encode for polyketide synthases and modifying enzymes.[1]

Caption: Simplified overview of the avermectin biosynthesis pathway.

Experimental Workflow for Degradation Product Analysis

The process of identifying and characterizing degradation products like this compound follows a systematic workflow.

Caption: Workflow for the analysis of avermectin degradation products.

Conclusion

This compound is a degradation product of the commercially significant Avermectin B1a. While specific data on its biological activity and physicochemical properties are scarce, its study provides valuable insights into the stability and degradation pathways of the broader avermectin class. The experimental protocols and analytical methods described herein offer a framework for the generation, isolation, and characterization of this and other related compounds. Further research is warranted to fully elucidate the biological significance of avermectin degradation products, which is crucial for understanding their environmental fate and potential impact on non-target organisms.

References

- 1. Avermectin - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a by HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-O-demethyl-28-hydroxy-avermectin A1a, a significant degradation product of Avermectin B1a. The protocol provides a comprehensive workflow, from sample preparation to HPLC analysis and data interpretation. The described method is crucial for stability studies, quality control of avermectin-based drug formulations, and metabolite analysis in various matrices.

Introduction

Avermectins are a class of macrocyclic lactones widely used as antiparasitic agents in both veterinary and human medicine. The parent compound, Avermectin B1a, can degrade under various conditions to form related products, including this compound. Accurate quantification of these degradation products is essential to ensure the safety, efficacy, and stability of pharmaceutical formulations. This document provides a detailed protocol for the quantification of this compound using reverse-phase HPLC with UV detection, a common and reliable analytical technique in pharmaceutical laboratories.

Experimental Protocols

Standard Preparation

Analytical standards of this compound can be procured from commercial suppliers.

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile (B52724) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a solid or semi-solid matrix (e.g., pharmaceutical formulation, tissue homogenate).

-

Extraction:

-

Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water/methanol (50:50, v/v) to remove polar impurities.

-

Elute the analyte with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

-

HPLC Conditions

The following HPLC parameters are recommended for the separation and quantification of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 245 nm |

| Run Time | 15 minutes |

Data Presentation

Table 1: Calibration Curve Data (Hypothetical)

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.1 | 15,234 |

| 0.5 | 76,170 |

| 1.0 | 151,980 |

| 5.0 | 759,900 |

| 10.0 | 1,521,000 |

| 50.0 | 7,605,000 |

| 100.0 | 15,215,000 |

A linear regression of the calibration curve should yield a correlation coefficient (r²) > 0.995.

Table 2: Sample Analysis Results (Hypothetical)

| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |

| Formulation Batch A | 1,216,800 | 8.0 |

| Formulation Batch B | 1,368,900 | 9.0 |

| Stability Sample (T=3 months) | 1,825,200 | 12.0 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Schematic of the HPLC analysis pathway.

Discussion

The presented HPLC method provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a simple isocratic mobile phase of acetonitrile and water allows for good separation of the analyte from other components. UV detection at 245 nm offers sufficient sensitivity for most applications.

The sample preparation procedure, incorporating a solid-phase extraction step, is effective in removing interfering matrix components, thereby ensuring the accuracy and longevity of the HPLC column. Method validation should be performed according to ICH guidelines to demonstrate linearity, accuracy, precision, specificity, and robustness.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC. The methodology is suitable for routine quality control, stability testing, and research applications in the pharmaceutical industry. The provided workflows and diagrams offer a clear guide for researchers and analysts.

Application Notes and Protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a are limited in publicly available literature. This compound is recognized as a degradation product or metabolite of Avermectin (B7782182) B1a, a major component of the widely used anthelmintic and insecticide, Abamectin.[1][2][3][4] The following application notes and protocols are based on the well-documented activities of the parent avermectin compounds, such as Abamectin and Ivermectin. These should serve as a foundational guide for initiating research on this compound.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis.[5] They exhibit potent anthelmintic and insecticidal properties.[5] The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[5] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the affected organisms.[5] While highly toxic to invertebrates, avermectins generally have a lower toxicity profile in mammals due to the absence of glutamate-gated chloride channels and their poor ability to cross the blood-brain barrier.[5]

This compound is a metabolite of Avermectin B1a. Its biological activity and specific interactions with cellular targets are not extensively characterized. The protocols provided herein are adapted from established methods for studying parent avermectins and are intended to be a starting point for the investigation of this specific derivative.

Quantitative Data Summary (for Parent Avermectins)

The following tables summarize key quantitative data for the parent compounds, Abamectin (a mixture of Avermectin B1a and B1b) and Ivermectin. This data provides a comparative baseline for assessing the activity of this compound.

Table 1: Efficacy of Ivermectin against Caenorhabditis elegans

| Parameter | Value (nM) | Reference |

| EC50 (Glutamate-sensitive chloride current activation) | 104 | [6] |

Table 2: Acute Toxicity of Abamectin and Ivermectin in Aquatic and Terrestrial Non-Target Organisms

| Organism | Compound | LC50/EC50 | Unit | Reference |

| Daphnia magna | Abamectin | 0.34 | ppb | [5] |

| Daphnia magna | Ivermectin | 0.025 | ppb | [5] |

| Fish (general) | Abamectin | 3.2 | ppb | [5] |

| Fish (general) | Ivermectin | 3.0 | ppb | [5] |

| Bobwhite Quail | Abamectin | 3102 | ppm | [5] |

| Mallard Duck | Abamectin | 383 | ppm | [5] |

| Earthworm | Abamectin | 28 | ppm | [5] |

| Earthworm | Ivermectin | 315 | ppm | [5] |

Experimental Protocols

This protocol describes the preparation of stock solutions of this compound for in vitro and in vivo experiments.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh a desired amount of this compound (e.g., 1 mg) into the tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 891.11 g/mol , dissolve 1 mg in 112.2 µL of DMSO).

-

Cap the tube securely and vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium or buffer as needed.

This protocol outlines a method to assess the cytotoxic effects of this compound on a selected cell line (e.g., a mammalian neuronal cell line like SH-SY5Y, or an invertebrate cell line like Sf9).

Materials:

-

Selected cell line

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions in a range of concentrations. Include wells with medium only (blank), and cells with medium containing the same final concentration of DMSO as the highest compound concentration (vehicle control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

This protocol provides a general framework for studying the effects of this compound on GluCls using two-electrode voltage clamp (TEVC) recording in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the target GluCl subunits

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Recording chamber

-

Recording solution (e.g., ND96)

-

This compound stock solution

Procedure:

-

Prepare and inject Xenopus oocytes with the cRNA of the target GluCl.

-

Incubate the oocytes for 2-5 days to allow for channel expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -60 mV.

-

Apply a saturating concentration of glutamate to elicit a control current response.

-

Wash out the glutamate and allow the current to return to baseline.

-

Pre-apply this compound at a specific concentration for a defined period.

-

Co-apply glutamate and the test compound and record the current response.

-

Compare the current amplitude in the presence and absence of the compound to determine its effect (potentiation or inhibition).

-

Construct a dose-response curve to determine the EC50 or IC50 of the compound's modulatory effect.

Visualizations

Caption: Mechanism of action of avermectins on invertebrate glutamate-gated chloride channels.

Caption: A representative workflow for the in vitro screening of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immunomart.com [immunomart.com]

- 4. This compound|Cas# 96722-46-2 [glpbio.cn]

- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avermectin A1a, 5-O-demethyl-22,23-dihydro- | 71827-03-7 [chemicalbook.com]

Application Notes and Protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-O-Demethyl-28-hydroxy-Avermectin A1a as a reference standard in analytical applications. This document is intended for researchers, scientists, and drug development professionals involved in the quantitative and qualitative analysis of avermectin-related compounds.

Introduction

This compound is a derivative and potential metabolite or degradation product of Avermectin (B7782182) B1a.[1][2] Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties. As regulatory requirements for drug purity and metabolite identification become more stringent, the need for well-characterized reference standards for related substances is critical. This document outlines the proper handling, preparation, and use of this compound for analytical method development, validation, and routine sample analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of standard solutions.

| Property | Value | Source |

| Chemical Name | This compound | LGC Standards[3] |

| CAS Number | 96722-46-2 | MedChemExpress[4] |

| Molecular Formula | C₄₈H₇₂O₁₅ | MedChemExpress[4] |

| Molecular Weight | 889.08 g/mol | MedChemExpress[4] |

| Appearance | White to off-white solid | BenchChem (by analogy)[5] |

| Storage Conditions | 2-8°C or -20°C for long-term storage | Sigma-Aldrich, Pharmaffiliates[6] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

3.1. Safety Precautions

Handle this compound in a well-ventilated area or a chemical fume hood.[5] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5] For comprehensive safety information, refer to the Safety Data Sheet (SDS).[4][5]

3.2. Preparation of Stock Solutions

Accurate preparation of stock solutions is crucial for reliable quantitative analysis. The following protocol describes the preparation of a 1 mg/mL stock solution.

Materials:

-

This compound reference standard

-

High-purity solvent (e.g., Acetonitrile (B52724) or Methanol, HPLC grade or higher)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of the reference standard. For example, to prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of this compound.

-

Dissolution: a. Transfer the weighed compound into a 10 mL volumetric flask. b. Add a portion of the solvent (e.g., 5-7 mL of Acetonitrile). c. Vortex the solution for 1-2 minutes to facilitate dissolution.[5] d. If the compound does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.[5]

-

Final Volume Adjustment: a. Once the solid is completely dissolved, allow the solution to return to room temperature. b. Add the solvent to the mark of the volumetric flask. c. Invert the flask several times to ensure a homogenous solution.

-

Storage: Store the stock solution in an amber vial at 2-8°C for short-term use or at -20°C for long-term storage. The stability of the solution under these conditions should be verified.

3.3. Preparation of Working Standards and Calibration Curve

Working standards are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.

Procedure:

-

Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a series of calibration standards.

-

A typical concentration range for avermectin analysis by LC-MS/MS is 0.1 to 100 ng/mL.

-

For a 5-point calibration curve, the following concentrations can be prepared: 1, 5, 10, 50, and 100 ng/mL.

-

Inject the calibration standards into the analytical instrument (e.g., HPLC-UV or LC-MS/MS) and plot the response (e.g., peak area) against the concentration to generate a calibration curve.

3.4. Sample Preparation: Extraction from Biological Matrices (Example: Animal Tissue)

The following is a general procedure for the extraction of avermectins from animal tissue, adapted from established methods.

Materials:

-

Homogenized tissue sample

-

Acetonitrile with 2% acetic acid

-

QuEChERS salts (e.g., magnesium sulfate, sodium chloride)

-

Centrifuge tubes (50 mL)

-

Refrigerated centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup if necessary

Procedure:

-

Extraction: a. Weigh 5 ± 0.1 g of the homogenized tissue sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile with 2% acetic acid. c. Add the QuEChERS salts. d. Vortex the tube for 1 minute. e. Centrifuge at a specified speed and temperature (e.g., 3155 x g at 10°C for 10 minutes).

-

Cleanup (if required): a. The resulting supernatant can be further cleaned using a dispersive solid-phase extraction (dSPE) or a pass-through SPE cartridge to remove interfering matrix components.

-

Final Preparation: a. The final extract is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

Analytical Method: UHPLC-MS/MS

A highly sensitive and selective method for the determination of this compound is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analyte from matrix interferences. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Precursor and product ions need to be determined by direct infusion of the reference standard. |

Table 2: Example UHPLC-MS/MS Conditions

Visualizations

5.1. Experimental Workflow

Caption: General workflow for sample analysis using a reference standard.

5.2. Avermectin Mechanism of Action

Avermectins, the parent compounds of this compound, exert their effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates.

References

Application Notes and Protocols for In Vitro Assays Involving 5-O-Demethyl-28-hydroxy-Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a metabolite of the broad-spectrum antiparasitic agent Avermectin (B7782182) B1a. The avermectin family, including the well-known derivative ivermectin, exerts its primary effect by modulating glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1][2] Given the critical role of metabolism in drug efficacy and potential toxicity, understanding the biological activity of metabolites such as this compound is paramount. While direct extensive studies on this specific metabolite are limited, the following application notes and protocols are based on established in vitro assays for the parent compound, ivermectin, and its other known metabolites. These protocols provide a robust framework for the characterization of this compound's antiparasitic, cytotoxic, and potential anticancer activities.

Data Presentation: Quantitative In Vitro Efficacy of Ivermectin and Its Metabolites

The following tables summarize representative quantitative data for ivermectin and its metabolites from various in vitro assays. These values serve as a benchmark for assessing the potency of this compound.

Table 1: Antiparasitic Activity of Ivermectin and Metabolites

| Parasite Species | Assay Type | Compound | IC50 / EC50 (µM) | Reference |

| Plasmodium falciparum (Artemisinin-sensitive) | Asexual Blood Stage Survival | Ivermectin | 0.81 | [3][4] |

| Plasmodium falciparum (Artemisinin-resistant) | Asexual Blood Stage Survival | Ivermectin | 0.81 | [3][4] |

| Plasmodium falciparum | Asexual Blood Stage Survival | Ivermectin Metabolites | 2 to 4-fold less active than parent compound | [3][4] |

| Plasmodium falciparum (liver stages) | Primary Human Hepatocytes (Curative) | Ivermectin | 1.391 - 14.44 | [5] |

| Plasmodium falciparum (liver stages) | Primary Human Hepatocytes (Curative) | 3″-O-demethyl ivermectin (M1) | 9.95 - 23.71 | [5] |

| Plasmodium falciparum (liver stages) | Primary Human Hepatocytes (Curative) | 4-hydroxymethyl ivermectin (M3) | 4.767 - 8.384 | [5] |

| Haemonchus contortus | Glutamate-gated Chloride Channel Activation | Ivermectin | ~0.0001 | [6] |

Table 2: Cytotoxicity of Ivermectin in Mammalian Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | MTT Assay (24h) | ~7.5 | [7] |

| HeLa | Cervical Cancer | MTT Assay (48h) | ~6.0 | [7] |

| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Not Specified | [8] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Not Specified | [9][10] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Primary antiparasitic and potential anticancer mechanisms of action for avermectins.

Caption: A generalized workflow for the in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Helminth Motility Assay (e.g., for Caenorhabditis elegans)

This assay assesses the paralytic effect of the test compound on a model nematode.

Materials:

-

C. elegans (e.g., L4 stage)

-

96-well microtiter plates

-

K saline (51 mM NaCl, 32 mM KCl)

-

Bovine Serum Albumin (BSA)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Infrared motility tracking system or microscope

Procedure:

-

Synchronize C. elegans to obtain a population of L4 stage worms.

-

Wash the worms three times with K saline by centrifugation at 1,000 g.

-

Resuspend the worms in K saline containing 0.015% BSA.

-

Seed approximately 80 worms per well in 60 µL of the worm suspension into a 96-well microtiter plate.[11]

-